molecular formula C19H20N2O B1299916 3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one CAS No. 333419-38-8

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one

Cat. No.: B1299916
CAS No.: 333419-38-8
M. Wt: 292.4 g/mol
InChI Key: SORBLGGVFVHXQQ-UHFFFAOYSA-N
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Description

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a benzylamino-methyl substituent at the 3-position and two methyl groups at the 7 and 8 positions.

Scientific Research Applications

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Research: The compound is used to investigate the mechanisms of action of quinoline derivatives in biological systems.

    Chemical Biology: It serves as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Methyl Groups: The 7 and 8 positions of the quinoline core can be methylated using methyl iodide and a strong base like sodium hydride.

    Attachment of Benzylamino-Methyl Group: The final step involves the introduction of the benzylamino-methyl group at the 3-position. This can be achieved through a Mannich reaction, where the quinoline core is reacted with formaldehyde and benzylamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in cellular pathways. It can also interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure but different substituents.

Uniqueness

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the benzylamino-methyl group and the methyl groups at the 7 and 8 positions enhances its interaction with molecular targets and improves its pharmacokinetic properties.

Properties

IUPAC Name

3-[(benzylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-8-9-16-10-17(19(22)21-18(16)14(13)2)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORBLGGVFVHXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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